molecular formula C26H27N3OS B2891683 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 955637-11-3

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2891683
CAS RN: 955637-11-3
M. Wt: 429.58
InChI Key: YARNXFFSRJXUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C26H27N3OS and its molecular weight is 429.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modelling

A study by Ghareb et al. (2017) describes the synthesis of novel compounds similar to 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone, focusing on their potential anticonvulsant activity. The compounds were synthesized and characterized using analytical and spectral data, and their anticonvulsant activity was evaluated through in vivo tests, demonstrating significant effects compared to phenobarbital. The molecular modelling study indicated CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors Ghareb et al., 2017.

Eco-friendly Synthesis

Research by Said et al. (2020) explores an eco-friendly microwave-assisted synthesis method for compounds structurally related to 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone. This study demonstrates the accelerated synthesis process under optimized conditions, with the newly designed compounds characterized by various spectral methods and crystal structure analysis Said et al., 2020.

Antibacterial and Antiviral Evaluation

Al‐Janabi et al. (2020) synthesized new Schiff bases, including compounds structurally related to 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone, and evaluated their antibacterial activity against various pathogenic bacteria. The study also involved molecular docking studies to explore potential inhibitors of SARS-CoV-2's essential enzyme for proliferation, indicating promising results Al‐Janabi et al., 2020.

Electrochemical Synthesis

A study by Amani and Nematollahi (2012) focused on the electrochemical synthesis of new arylthiobenzazoles, involving electrochemical oxidation of compounds related to 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone. The research presents a mechanism for the oxidation process and the resulting synthesis of disubstituted compounds, contributing to the field of organic chemistry Amani & Nematollahi, 2012.

properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS/c1-18(2)21-11-6-12-23-25(21)27-26(31-23)29-15-13-28(14-16-29)24(30)17-20-9-5-8-19-7-3-4-10-22(19)20/h3-12,18H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARNXFFSRJXUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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